molecular formula C20H26FN3O2S B2381947 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049391-07-2

4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2381947
CAS No.: 1049391-07-2
M. Wt: 391.51
InChI Key: MNIXOUQRZGTTQZ-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzenesulfonamide moiety

Biochemical Analysis

Cellular Effects

Similar compounds have been found to interact with D4 dopamine receptors , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is not well-defined

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzene derivatives in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the piperazine ring or benzenesulfonamide moiety.

Comparison with Similar Compounds

Similar Compounds

    4-(2-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the benzenesulfonamide group.

    N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide: Similar structure but without the ethyl group on the benzenesulfonamide moiety.

Uniqueness

4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of both the fluorophenyl and benzenesulfonamide groups, which confer distinct chemical and biological properties. The ethyl group further enhances its pharmacokinetic profile, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O2S/c1-2-17-7-9-18(10-8-17)27(25,26)22-11-12-23-13-15-24(16-14-23)20-6-4-3-5-19(20)21/h3-10,22H,2,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIXOUQRZGTTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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